molecular formula C18H18I3NO4 B1257102 2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid CAS No. 62901-32-0

2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid

Cat. No.: B1257102
CAS No.: 62901-32-0
M. Wt: 693.1 g/mol
InChI Key: GFBWHKKOEFXNAN-HNNXBMFYSA-N
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Description

2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and a phenoxy group, making it a subject of interest in medicinal chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid typically involves multiple steps, including iodination, phenoxy group introduction, and amino acid formationThe final step involves the formation of the amino acid moiety through a series of reactions including nitration, reduction, and amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for iodination and alkylation steps, ensuring high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amino derivatives, and various substituted phenoxy compounds .

Scientific Research Applications

2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atoms and phenoxy group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s structure allows it to interact with multiple sites, enhancing its efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid is unique due to its multiple iodine atoms and the presence of both phenoxy and amino acid moieties. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

62901-32-0

Molecular Formula

C18H18I3NO4

Molecular Weight

693.1 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C18H18I3NO4/c1-8(2)11-6-10(7-12(19)16(11)23)26-17-13(20)3-9(4-14(17)21)5-15(22)18(24)25/h3-4,6-8,15,23H,5,22H2,1-2H3,(H,24,25)/t15-/m0/s1

InChI Key

GFBWHKKOEFXNAN-HNNXBMFYSA-N

Isomeric SMILES

CC(C)C1=C(C(=CC(=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O

SMILES

CC(C)C1=C(C(=CC(=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Synonyms

3'-isopropyl-3,5,5'-triiodo-L-thyronine
3'-isopropyl-3,5,5'-triiodothyronine
3'-isopropyl-3,5,5'-triiodothyronine, (L)-isomer
3'-isopropyl-T3
iPrT3

Origin of Product

United States

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